7-Amino-2(1H)-quinoxalinone
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Overview
Description
7-Amino-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxaline core with an amino group at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the amino group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and cost.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroquinoxalinone derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various N-substituted quinoxalinone derivatives.
Scientific Research Applications
7-Amino-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-2(1H)-quinoxalinone involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the amino group.
2-Methylquinoxaline: A derivative with a methyl group at the 2nd position.
6-Nitroquinoxaline: A derivative with a nitro group at the 6th position.
Uniqueness: 7-Amino-2(1H)-quinoxalinone is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of novel pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
7-amino-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSLZUCVCYGJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406759 |
Source
|
Record name | 7-Amino-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-00-1 |
Source
|
Record name | 7-Amino-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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